Field: Nutritional Science
Experimental Procedures: Studies often involve controlled dietary intake and monitoring of physiological parameters.
Results: Histidine has been associated with factors that improve metabolic syndrome and affects ion absorption. In animals, it’s a limiting factor for growth and milk protein synthesis .
Field: Neuroscience
Experimental Procedures: Animal models are used to induce neurological conditions, followed by histidine supplementation.
Results: Histidine supplementation has shown to increase food intake and provide neuroprotection at early stages in rats .
Field: Biochemistry
Experimental Procedures: The synthesis and role of carnosine in cellular systems are studied, often in chicken models.
Results: Carnosine, synthesized from histidine, exhibits significant antioxidant properties, especially in chickens .
Field: Ophthalmology
Experimental Procedures: Fish diets are manipulated to study the effects of histidine on eye health.
Results: Adequate histidine in diets has been linked to a lower incidence of cataracts in fish species .
Field: Cardiovascular Medicine
Experimental Procedures: Clinical trials involve the use of histidine-containing solutions during cardiac procedures.
Results: Decades of clinical experience have confirmed the effectiveness of histidine in organ preservation and myocardial protection .
Field: Sports Medicine
Experimental Procedures: Controlled trials with athletes receiving histidine supplements and undergoing performance tests.
Results: Studies suggest potential benefits of histidine supplementation in improving muscle performance and reducing fatigue .
Field: Biomedical Engineering
Experimental Procedures: Synthesis of histidine-modified ZnCr layered double hydroxide (LDH) nanozymes and testing their enzyme-like activity.
Results: The His/ZnCr-LDH nanozyme showed high antibacterial activity and effectively boosted the curing of infected wounds .
Field: Clinical Nutrition
Experimental Procedures: Clinical trials and nutritional studies to assess the effects of histidine supplementation.
Results: Ongoing research suggests that histidine could have beneficial effects in treating these conditions, although further studies are needed .
Field: Chemistry and Material Science
Experimental Procedures: Synthesis and application of ring-functionalized histidine derivatives in various chemical processes.
Results: The utility of modified histidines varies widely, showing remarkable biological activities and potential in nanotechnology .
L-histidine is an essential amino acid characterized by its unique imidazole side chain, which plays a pivotal role in various biochemical processes. Its molecular formula is , and it has a molecular weight of approximately 155.15 g/mol . Unlike some amino acids, L-histidine cannot be synthesized de novo in humans; thus, it must be obtained through dietary sources or histidine-containing proteins. This amino acid is crucial for the synthesis of proteins and serves as a precursor for several bioactive compounds, including histamine, an important neurotransmitter and regulator of physiological functions .
L-histidine exhibits diverse biological activities. It plays a structural role in proteins and is crucial for enzyme function. The imidazole side chain allows L-histidine to participate in various enzymatic reactions, including:
L-histidine can be synthesized through various methods:
L-histidine has numerous applications across different fields:
Research has highlighted several interactions involving L-histidine:
L-histidine shares similarities with several other amino acids, particularly those containing aromatic or heterocyclic side chains. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Arginine | Aliphatic | Contains a guanidinium group; involved in nitric oxide synthesis. |
Lysine | Aliphatic | Contains an amino group; important for protein structure. |
Tryptophan | Aromatic | Precursor to serotonin; contains an indole ring. |
Phenylalanine | Aromatic | Precursor to tyrosine; involved in neurotransmitter synthesis. |
L-histidine's uniqueness lies in its imidazole side chain, which allows it to participate actively in acid-base catalysis and metal ion chelation, distinguishing it from other amino acids that lack these properties.
Irritant